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Abstract
Modzatinib, formerly known as ARRY-614, is an investigational, orally active, small molecule

inhibitor targeting p38 mitogen-activated protein kinase (MAPK) and Tie2 receptor tyrosine

kinase. Developed by Array BioPharma, its unique dual-inhibitory mechanism of action has

been explored primarily in the context of hematological malignancies, specifically

myelodysplastic syndromes (MDS). This technical guide provides a comprehensive overview of

the discovery, preclinical development, and clinical evaluation of Modzatinib, presenting key

data, experimental methodologies, and outlining the core signaling pathways involved.

Introduction: The Rationale for Dual p38 and Tie2
Inhibition
Myelodysplastic syndromes are a group of clonal bone marrow disorders characterized by

ineffective hematopoiesis and a risk of progression to acute myeloid leukemia (AML). The

pathophysiology of MDS is complex, involving inflammatory signaling and aberrant

angiogenesis within the bone marrow niche. Two key pathways implicated are the p38 MAPK

and the Angiopoietin-Tie2 signaling cascades.

p38 MAPK Pathway: This pathway is a critical regulator of inflammatory cytokine production,

such as TNF-α and IL-6, which are often overexpressed in the MDS bone marrow and
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contribute to the suppression of normal hematopoiesis.[1]

Tie2 Signaling Pathway: The Tie2 receptor and its ligand, angiopoietin-1 (Ang-1), are crucial

for maintaining vascular stability and quiescence. Dysregulation of this pathway, including

increased levels of the antagonistic ligand angiopoietin-2 (Ang-2), is associated with

abnormal angiogenesis and poor prognosis in MDS.[1][2]

Modzatinib was designed to simultaneously inhibit both of these pathways, with the hypothesis

that this dual action could restore a more balanced bone marrow microenvironment and

improve hematopoiesis.

Discovery and Preclinical Development
Modzatinib was identified as a potent dual inhibitor of p38 MAPK and Tie2.[1] Preclinical

studies were conducted to evaluate its in vitro and in vivo activity.

In Vitro Activity
Modzatinib demonstrated potent inhibition of both p38 MAPK and Tie2 phosphorylation in

cellular assays. It also inhibited the production of pro-inflammatory cytokines and suppressed

the proliferation of leukemic cell lines.[1]

Table 1: In Vitro Inhibitory Activity of Modzatinib (ARRY-614)

Target/Assay Cell Line/System IC50 (nmol/L)

pTie2 Inhibition HEK-Tie2 cells 16

p-p38 Inhibition HEK-Tie2 cells 1

Tie2 (protein-corrected) In vitro mechanistic models 2282

p38 (protein-corrected)
Human whole blood functional

assays
172

Data sourced from: Pexmetinib: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in

preclinical models of myelodysplastic syndromes and acute myeloid leukemia.[1][3]
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In Vivo Models
In animal models, Modzatinib demonstrated the ability to inhibit cytokine synthesis and

showed anti-tumor activity in models of hematological cancers.[1] It effectively inhibited the

activation of p38 MAPK and its downstream effectors in response to inflammatory stimuli like

TNF-α.[1]

Investigational New Drug (IND) Application
Following promising preclinical results, Array BioPharma filed an Investigational New Drug

(IND) application with the U.S. Food and Drug Administration (FDA) to initiate clinical trials.

Clinical Development
A Phase 1, open-label, dose-escalation study of Modzatinib was conducted in patients with

low or intermediate-1 risk myelodysplastic syndromes.[2][4]

Study Design and Objectives
The primary objectives of the study were to determine the maximum tolerated dose (MTD),

safety, and pharmacokinetics of Modzatinib.[2] Secondary objectives included assessing

preliminary efficacy based on the International Working Group (IWG) 2006 criteria.[2]

Pharmacokinetics
Modzatinib exhibited high interpatient pharmacokinetic variability.[2][4] To address this and the

high pill burden of the initial powder-in-capsule formulation, new formulations, including a

liquid-filled capsule (LFC) and a liquid oral suspension (LOS), were developed and showed

improved bioavailability.[5]

Table 2: Pharmacokinetic Parameters of Modzatinib (ARRY-614) in MDS Patients (Powder-in-

Capsule Formulation)
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Dose N Cmax (ng/mL) AUC0-24 (ng*h/mL)

400 mg QD 6 1030 ± 560 9480 ± 5270

600 mg QD 6 1340 ± 830 12900 ± 8710

900 mg QD 6 2100 ± 1180 21500 ± 13600

1200 mg QD 6 2400 ± 1340 25800 ± 16100

200 mg BID 6 638 ± 329 6210 ± 3210

300 mg BID 3 1110 ± 510 9740 ± 4500

Data are presented as mean ± SD. Sourced from: A phase I study of oral ARRY-614, a p38

MAPK/Tie2 dual inhibitor, in patients with low or intermediate-1 risk myelodysplastic

syndromes.[2]

Safety and Tolerability
Modzatinib was generally well-tolerated at once-daily dosing schedules.[2][4] The most

common treatment-related adverse events were primarily grade 1-2.[2][4] The 300 mg twice-

daily schedule was not well tolerated.[2][4] An MTD was not reached for the once-daily dosing

up to 1200 mg.[2][4]

Table 3: Common Treatment-Related Adverse Events (All Grades)

Adverse Event Frequency (%)

Rash 39

Nausea 17

Atrial fibrillation 13

Data sourced from: Array BioPharma Provides Clinical Update On ARRY-614 For

Myelodysplastic Syndromes At The 2013 American Society Of Hematology Meeting.

Clinical Efficacy
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Responses were observed across all hematopoietic lineages in heavily pretreated patients.[2]

[4] A significant portion of patients who were transfusion-dependent for red blood cells or

platelets achieved transfusion independence.[2][4]

Table 4: Phase 1 Efficacy Results in Evaluable MDS Patients (n=44)

Efficacy Endpoint Result

Overall Hematologic Improvement (IWG 2006) 32% (14/44)

Red Blood Cell Transfusion Independence 12% (3/25)

Platelet Transfusion Independence 71% (5/7)

Data sourced from: A phase I study of oral ARRY-614, a p38 MAPK/Tie2 dual inhibitor, in

patients with low or intermediate-1 risk myelodysplastic syndromes.[2][4]

Mechanism of Action and Signaling Pathways
Modzatinib's therapeutic potential stems from its simultaneous inhibition of two key signaling

pathways.

p38 MAPK Signaling Pathway
The p38 MAPK pathway is activated by cellular stresses and inflammatory cytokines.[6][7][8]

This leads to the activation of downstream kinases and transcription factors that drive the

production of inflammatory mediators.[6][9] Modzatinib inhibits the phosphorylation of p38,

thereby blocking this inflammatory cascade.[1]
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Caption: p38 MAPK signaling pathway and the inhibitory action of Modzatinib.
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Tie2 Signaling Pathway
The Tie2 receptor is activated by its agonist ligand Angiopoietin-1 (Ang-1), leading to

downstream signaling that promotes endothelial cell survival, vascular stability, and

quiescence.[10][11][12] In many cancers, including MDS, this balance is disrupted by the

upregulation of the antagonist ligand Angiopoietin-2 (Ang-2).[1] Modzatinib inhibits Tie2

phosphorylation, aiming to modulate the aberrant signaling in the bone marrow vasculature.[1]
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Caption: Tie2 signaling pathway and the inhibitory action of Modzatinib.

Experimental Protocols
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of Modzatinib against

p38 and Tie2.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.thermofisher.com/br/en/home/life-science/antibodies/antibodies-learning-center/antibodies-resource-library/cell-signaling-pathways/angiopoietin-tie2-signaling.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8843037/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7557096/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5398415/
https://www.benchchem.com/product/b15610401?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5398415/
https://www.benchchem.com/product/b15610401?utm_src=pdf-body-img
https://www.benchchem.com/product/b15610401?utm_src=pdf-body
https://www.benchchem.com/product/b15610401?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

HEK-Tie2 cells, which express high basal levels of p-p38, were used.[3]

Constitutively active pTie2 expression was induced by pre-incubation with doxycycline for 24

hours.[3]

Cells were treated with varying concentrations of Modzatinib for 2 hours.[3]

Cell lysates were collected and subjected to immunoblotting for pTie2 and p-p38.[3]

Protein levels were normalized to a loading control (e.g., GAPDH).[3]

IC50 values were calculated from the dose-response curves.[3]
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Caption: Workflow for the in vitro kinase inhibition assay.

Phase 1 Clinical Trial Protocol
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Objective: To evaluate the safety, pharmacokinetics, and preliminary efficacy of Modzatinib in

low or intermediate-1 risk MDS patients.

Methodology:

Patient Population: Patients with low or intermediate-1 risk MDS.[2]

Study Design: Phase 1, open-label, dose-escalation study with a modified 3+3 design.[2]

Dosing Cohorts:

Once Daily (QD): 400, 600, 900, 1200 mg.[2]

Twice Daily (BID): 200, 300 mg.[2]

Pharmacokinetic Sampling: Blood samples were collected during cycle 1 on days 1 and 15

at specified time points up to 24 hours post-dose for QD cohorts and 12 hours for BID

cohorts.[2] Plasma concentrations of Modzatinib were determined using a validated LC/MS-

MS method.[2]

Safety Monitoring: Adverse events were monitored continuously and graded according to

standard criteria.

Efficacy Assessment: Hematologic improvement and transfusion requirements were

assessed according to IWG 2006 criteria.[2]
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Caption: High-level workflow of the Phase 1 clinical trial of Modzatinib.

Conclusion
Modzatinib (ARRY-614) represents a targeted therapeutic approach for myelodysplastic

syndromes, based on a strong scientific rationale of dually inhibiting the p38 MAPK and Tie2

signaling pathways. Preclinical data demonstrated potent activity, and the initial Phase 1 clinical

trial showed that Modzatinib was generally well-tolerated and exhibited promising clinical

activity in a heavily pretreated MDS patient population. While further development and clinical

trials are necessary to fully establish its role in the treatment of MDS and other potential

indications, the history of Modzatinib's discovery and development provides a clear example of

a mechanism-based approach to cancer therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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